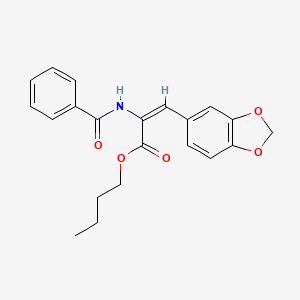![molecular formula C18H24ClNO4 B5348187 [4-chloro-2-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)phenoxy]acetic acid](/img/structure/B5348187.png)
[4-chloro-2-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-chloro-2-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)phenoxy]acetic acid, also known as SP-2509, is a synthetic compound that has been the subject of scientific research in recent years. This compound has shown promising results in various studies, making it a potential candidate for further research in the field of medicine.
Mecanismo De Acción
The mechanism of action of [4-chloro-2-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)phenoxy]acetic acid involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. This pathway plays a crucial role in regulating various cellular processes, including glucose and lipid metabolism, inflammation, and cell differentiation. Activation of this pathway by this compound leads to the modulation of these processes, resulting in the observed physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different studies. In cancer research, this compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress. In metabolic disorder research, this compound has been shown to improve glucose metabolism, reduce insulin resistance, and improve lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using [4-chloro-2-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)phenoxy]acetic acid in lab experiments is its ability to activate the PPARγ pathway, which plays a crucial role in regulating various cellular processes. Additionally, this compound has shown promising results in various studies, making it a potential candidate for further research. One of the limitations of using this compound in lab experiments is its synthetic nature, which may limit its application in vivo.
Direcciones Futuras
There are several future directions for research on [4-chloro-2-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)phenoxy]acetic acid. One possible direction is to investigate its potential as a cancer treatment, particularly in combination with other cancer therapies. Another possible direction is to investigate its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further research can be conducted to investigate its potential as a treatment for metabolic disorders, such as diabetes.
Métodos De Síntesis
The synthesis of [4-chloro-2-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)phenoxy]acetic acid involves several steps, starting with the reaction of 4-chloro-2-phenoxyacetic acid with 3-oxa-9-azaspiro[5.5]undecane-9-carboxaldehyde. The resulting product is then subjected to further reactions, resulting in the formation of this compound.
Aplicaciones Científicas De Investigación
[4-chloro-2-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)phenoxy]acetic acid has been the subject of various scientific studies, including research on cancer, inflammation, and metabolic disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Inflammation research has shown that this compound can reduce inflammation and oxidative stress, making it a potential treatment for inflammatory diseases. Additionally, research on metabolic disorders has shown that this compound can improve glucose metabolism and reduce insulin resistance, making it a potential treatment for diabetes.
Propiedades
IUPAC Name |
2-[4-chloro-2-(3-oxa-9-azaspiro[5.5]undecan-9-ylmethyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO4/c19-15-1-2-16(24-13-17(21)22)14(11-15)12-20-7-3-18(4-8-20)5-9-23-10-6-18/h1-2,11H,3-10,12-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVHBNKVORMLCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CCOCC2)CC3=C(C=CC(=C3)Cl)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5348113.png)
![4-[5-(pyrrolidin-1-ylcarbonyl)pyridin-2-yl]-2-(trifluoromethyl)morpholine](/img/structure/B5348118.png)
![7-(1,3-benzothiazol-2-yl)-4-{[ethyl(methyl)amino]acetyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5348128.png)
![3-(2-{4-[(4-methylphenyl)thio]-1-piperidinyl}-2-oxoethyl)morpholine hydrochloride](/img/structure/B5348130.png)
![ethyl {[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5348134.png)
![2-(trifluoromethyl)-4-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B5348136.png)
![6-[2-(2-chlorophenyl)vinyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5348145.png)

![4-(4-methyl-1-piperazinyl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5348162.png)
![methyl 2-{2,4-dioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5348179.png)
![4-(2-pyridin-3-ylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5348189.png)
![4-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]carbonyl}-N-propylbenzenesulfonamide](/img/structure/B5348209.png)
![4-[4-(1-hydroxy-3-methylbutyl)-1-piperidinyl]-N-isopropyl-2-pyridinecarboxamide](/img/structure/B5348211.png)
![methyl 4-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-1-(2-pyridinyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5348212.png)